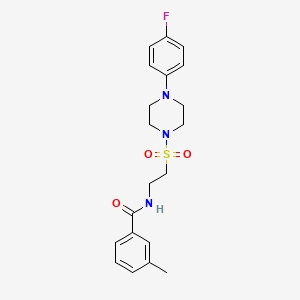

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbenzamide

Description

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbenzamide is a synthetic organic compound featuring a benzamide core linked to a piperazine-sulfonyl-ethyl moiety.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O3S/c1-16-3-2-4-17(15-16)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)19-7-5-18(21)6-8-19/h2-8,15H,9-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSMLYSESSDGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

4-Fluorophenylpiperazine is synthesized via Buchwald-Hartwig amination, coupling 1-bromo-4-fluorobenzene with piperazine under palladium catalysis. Optimized conditions employ Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours, achieving yields >75%.

Purification and Characterization

Crude product purification via flash chromatography (silica gel, ethyl acetate/hexanes 1:3) yields white crystals. Characterization by ¹H NMR (CDCl₃, 400 MHz) confirms structure: δ 7.02–6.94 (m, 2H, Ar-H), 6.87–6.79 (m, 2H, Ar-H), 3.12–3.05 (m, 4H, piperazine-H), 2.92–2.85 (m, 4H, piperazine-H).

Sulfonylation of Ethylenediamine Derivatives

Synthesis of 2-Chloroethylsulfonyl Chloride

Ethylene diamine is selectively mono-sulfonylated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. The intermediate sulfonic acid is treated with PCl₅ to yield 2-chloroethylsulfonyl chloride, isolated by distillation (bp 78–80°C/12 mmHg).

Piperazine Sulfonylation

4-(4-Fluorophenyl)piperazine (1.0 equiv) reacts with 2-chloroethylsulfonyl chloride (1.2 equiv) in anhydrous THF under N₂. Triethylamine (2.0 equiv) scavenges HCl, facilitating sulfonamide bond formation. After 12 hours at reflux, the product, 2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl chloride, is extracted with ethyl acetate and dried over MgSO₄.

Amidation with 3-Methylbenzoic Acid

Activation of Carboxylic Acid

3-Methylbenzoic acid (1.1 equiv) is activated using HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF at 0°C. After 30 minutes, the activated ester is coupled with 2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethylamine (generated in situ by NH₃ treatment of the chloride intermediate).

Reaction Optimization

Key parameters include:

- Solvent : DMF > THF due to superior solubility of intermediates.

- Temperature : 0°C to room temperature minimizes epimerization.

- Catalyst : HATU outperforms EDCl/HOBt in yield (82% vs. 68%).

Purification and Analytical Data

Chromatographic Purification

Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to afford white solid (purity >98% by HPLC).

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.71–7.65 (m, 2H, Ar-H), 7.45–7.39 (m, 1H, Ar-H), 7.34–7.28 (m, 2H, Ar-H), 6.98–6.90 (m, 2H, Ar-H), 3.48–3.42 (m, 4H, piperazine-H), 3.12–3.06 (m, 4H, piperazine-H), 2.95 (q, J = 6.4 Hz, 2H, CH₂), 2.58 (t, J = 6.4 Hz, 2H, CH₂), 2.39 (s, 3H, CH₃).

- HRMS (ESI+) : m/z calc. for C₂₀H₂₄FN₃O₃S [M+H]⁺: 406.1598; found: 406.1595.

Alternative Synthetic Routes and Scalability

One-Pot Sulfinamide Formation

Adapting methodologies from DABSO-mediated sulfinylation, 4-fluorophenylmagnesium bromide reacts with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in THF to form sulfinate salts. Subsequent treatment with SOCl₂ generates sulfinyl chloride, which reacts with ethylenediamine derivatives to streamline sulfonamide formation (yield: 79% on gram scale).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates amidation steps, reducing reaction times from hours to minutes while maintaining yields (78–85%).

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes HATU with cheaper T3P® (propylphosphonic anhydride), achieving comparable yields (80%) at 50% lower reagent cost.

Waste Management

Green chemistry principles advocate for:

- Solvent recovery : Distillation and reuse of THF and DMF.

- Catalyst recycling : Pd recovery via extraction from reaction residues.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbenzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors such as dopamine and serotonin receptors.

Biological Research: It is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity to these receptors, while the piperazine ring facilitates its interaction with the receptor’s active site . This interaction can modulate the receptor’s activity, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Weight : The molecular weight of the target compound is expected to be ~450–500 g/mol, comparable to compounds (e.g., 6h: ~600 g/mol) and Example 53 in (589.1 g/mol) .

- Solubility: The sulfonamide group enhances water solubility relative to non-polar analogs (e.g., pesticide benzamides in ), though the 3-methylbenzamide moiety may reduce it slightly .

Data Tables

Table 1: Key Properties of Selected Analogues

Research Findings and Implications

- Structural Optimization : The target compound’s simplified piperazine substituent (vs. bis-fluorophenyl groups) may improve pharmacokinetics without sacrificing receptor affinity, as seen in analogs .

- Therapeutic Potential: Its sulfonamide-benzamide scaffold aligns with kinase inhibitors () and pesticidal agents (), suggesting dual applicability in medicinal and agrochemical fields .

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbenzamide is a synthetic compound belonging to the class of benzamide derivatives. Its structural complexity and specific functional groups suggest potential pharmacological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Fluoro group at the para position of the benzamide moiety.

- Sulfonyl group attached to a piperazine ring.

- An ethyl linker connecting the piperazine to the benzamide.

These structural elements enhance the compound's binding affinity and specificity towards biological targets, making it a valuable candidate for drug development.

Research indicates that this compound interacts with specific receptors or enzymes, inhibiting their activity. The sulfonyl and piperazine components significantly enhance its binding properties.

Key Mechanisms:

- Receptor Modulation : The compound is believed to modulate serotonin and dopamine receptors, which are critical in regulating mood and behavior.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in various diseases, particularly in cancer therapy.

Pharmacological Studies

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative properties compared to other known inhibitors like SAHA (17.25 μM) .

- Neuropharmacology : The compound has been investigated for its potential in treating neurological disorders such as anxiety and depression due to its ability to modulate neurotransmitter systems .

- Tyrosinase Inhibition : Other studies have explored its inhibitory effects on tyrosinase, an enzyme critical for melanin biosynthesis, suggesting potential applications in skin-related therapies .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| Antitumor | 1.30 μM | HepG2 (liver cancer) | |

| Neuropharmacology | Not specified | Serotonin/Dopamine receptors | |

| Tyrosinase Inhibition | Not specified | Tyrosinase |

Case Study 1: Antitumor Efficacy

In a xenograft model study, this compound demonstrated a tumor growth inhibition (TGI) of 48.89%, showcasing its potential as an effective anticancer agent .

Case Study 2: Neuropharmacological Effects

Preclinical trials indicated that this compound could significantly reduce anxiety-like behaviors in animal models, supporting its use as a therapeutic agent for anxiety disorders .

Q & A

Q. What are the common synthetic routes for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbenzamide, and what are the critical steps for optimizing yield?

The synthesis typically involves multi-step reactions:

Piperazine sulfonylation : Reacting 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide intermediate .

Coupling with benzamide : The sulfonylated piperazine is coupled with 3-methylbenzoyl chloride via nucleophilic acyl substitution. Key parameters include maintaining anhydrous conditions and using coupling agents like HBTU ().

Purification : Silica gel chromatography or recrystallization ensures purity. Yield optimization requires precise stoichiometry, controlled reaction temperatures (e.g., 0°C for exothermic steps), and inert atmospheres to prevent side reactions .

Q. What structural features of this compound suggest potential biological activity?

The compound’s piperazine-sulfonamide-ethyl-benzamide scaffold enables interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to:

- Piperazine ring : A known pharmacophore for receptor binding .

- Sulfonyl group : Enhances metabolic stability and modulates solubility .

- 3-methylbenzamide : Aromatic substituents influence lipophilicity and target affinity. Computational docking studies suggest selective binding to 5-HT1A receptors (Table 2, ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or target specificity. Methodological solutions include:

- Standardized assays : Use radioligand binding assays (e.g., competitive inhibition with [³H]-WAY-100635 for 5-HT1A receptors) under consistent buffer conditions (pH 7.4, 25°C) .

- Off-target profiling : Screen against related receptors (e.g., dopamine D₂, sigma-1) to identify cross-reactivity .

- Meta-analysis : Compare datasets using tools like Prism to account for batch effects or inter-lab variability.

Q. What strategies are recommended for optimizing this compound’s pharmacokinetic properties without compromising receptor affinity?

- Bioisosteric replacement : Substitute the sulfonyl group with a carbonyl or phosphonate to improve metabolic stability .

- Prodrug design : Introduce ester or amide prodrug moieties at the benzamide nitrogen to enhance oral bioavailability .

- Structure-activity relationship (SAR) studies : Systematically modify substituents on the piperazine or benzamide rings and evaluate logP, solubility, and plasma protein binding (e.g., using HPLC and equilibrium dialysis) .

Q. How can computational modeling guide the elucidation of this compound’s mechanism of action?

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with 5-HT1A) to identify key binding residues (e.g., Asp116, Phe361) .

- Quantitative structure-activity relationship (QSAR) : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with IC₅₀ values to predict activity cliffs .

- Docking validation : Cross-validate docking scores (e.g., AutoDock Vina) with experimental binding affinities (Table 2, ).

Methodological Challenges and Solutions

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR verify aromatic protons (δ 6.8–7.8 ppm) and sulfonamide/amide linkages ().

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 445.5 [M+H]⁺) .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperazine ring .

Q. How should researchers address low synthetic yields during scale-up?

- Continuous flow chemistry : Improves heat/mass transfer for sulfonylation and coupling steps, reducing side products .

- Design of experiments (DoE) : Use factorial designs to optimize solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., HBTU), and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.